molecular formula C9H4I2OS2 B2610084 Bis(2-iodothiophen-3-yl)methanone CAS No. 474416-61-0

Bis(2-iodothiophen-3-yl)methanone

Cat. No. B2610084
CAS RN: 474416-61-0
M. Wt: 446.06
InChI Key: XLSNWYDMCRRAIA-UHFFFAOYSA-N
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Description

“Bis(2-iodothiophen-3-yl)methanone” is an organic compound with the CAS Number: 474416-61-0 . It is a yellow solid at room temperature .


Molecular Structure Analysis

The molecular weight of “this compound” is 448.09 . In the molecule, the two five-membered rings form a dihedral angle of 64.2° . In the crystal, weak intermolecular C—H O hydrogen bonds link the molecules into layers parallel to the ab plane .


Physical And Chemical Properties Analysis

“this compound” is a yellow solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Preparation Methods and Structural Analysis :

    • A study by Miranda et al. (2009) introduced a new preparation method for a related compound, bis-(1H-benzimidazol-2-yl)-methanone, using oxidation methodologies. The product's structure was characterized using various spectroscopic techniques and X-ray crystallography, highlighting the compound's potential in structural chemistry and materials science (Miranda et al., 2009).
  • Synthesis of Derivatives and Functional Materials :

    • Mabkhot et al. (2010) reported on the synthesis of new thieno[2,3-b]-thiophene derivatives incorporating a thieno-thiophene moiety. This work demonstrates the potential of bis(2-iodothiophen-3-yl)methanone derivatives in the development of novel functional materials (Mabkhot et al., 2010).
  • Stability Enhancement in Metal Complexes :

    • Müller et al. (2015) explored the stability enhancement of calcium-bound pyrazolyl-substituted methanides, deriving from bis(3-thien-2-ylpyrazol-1-yl)methanone. This research has implications for the stability and reactivity of metal complexes in inorganic chemistry (Müller et al., 2015).
  • Development of Fluorescent Materials :

    • Kim et al. (2016) investigated bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone and its derivatives as thermally activated delayed fluorescent (TADF) emitters. This research contributes to the development of high-efficiency blue TADF devices, relevant in the field of optoelectronic materials (Kim et al., 2016).
  • Antioxidant Properties of Derivatives :

    • Balaydın et al. (2010) synthesized bromophenol derivatives of bis(3,4-dimethoxyphenyl)methanone and studied their antioxidant properties. This research suggests potential applications in the field of medicinal chemistry and pharmaceuticals (Balaydın et al., 2010).
  • Synthesis of Bis(benzotriazol-1-yl)methane Derivatives :

    • Ferraro et al. (2019) described the synthesis of bis(benzotriazol-1-yl)methane derivatives by reacting (benzotriazol-1-yl)methanone with benzaldehyde or pyridine-2-carboxaldehyde. This work is significant for the synthesis of novel organic compounds (Ferraro et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

bis(2-iodothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4I2OS2/c10-8-5(1-3-13-8)7(12)6-2-4-14-9(6)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSNWYDMCRRAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)C2=C(SC=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4I2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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